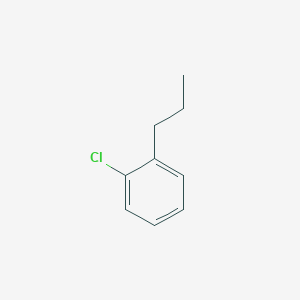
1-Chloro-2-propylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-propylbenzene is an organic compound with the chemical formula C9H11Cl. It is a colorless liquid with a strong odor and is primarily used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-propylbenzene is not well understood. However, it is believed to act as an alkylating agent, which means it can add alkyl groups to other molecules. This property makes it useful in various chemical reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1-Chloro-2-propylbenzene. However, it is known to be toxic and can cause skin and eye irritation upon contact. It is also harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Chloro-2-propylbenzene in lab experiments is its unique chemical properties, which make it a valuable tool for researchers in the field of organic chemistry. However, its toxicity and potential health hazards make it necessary to handle with care and use in a well-ventilated area.
Zukünftige Richtungen
There are numerous future directions for research on 1-Chloro-2-propylbenzene. One potential area of research is the development of new synthetic routes to produce this compound. Another area of research is the investigation of its potential use as a starting material for the synthesis of new organic compounds with unique properties. Additionally, more research is needed to understand the mechanism of action and potential health hazards associated with this compound.
Conclusion:
In conclusion, 1-Chloro-2-propylbenzene is a valuable tool for researchers in the field of organic chemistry. Its unique chemical properties make it useful in various chemical reactions, and its potential applications in the synthesis of new organic compounds make it an area of interest for future research. However, its toxicity and potential health hazards make it necessary to handle with care and use in a well-ventilated area.
Synthesemethoden
1-Chloro-2-propylbenzene is synthesized by reacting 1-bromopropane with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields 1-Chloro-2-propylbenzene and hydrogen bromide as a byproduct.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-propylbenzene is primarily used in scientific research as a starting material for the synthesis of other organic compounds. It is also used as a solvent and reagent in various chemical reactions. Its unique chemical properties make it a valuable tool for researchers in the field of organic chemistry.
Eigenschaften
CAS-Nummer |
1730-86-5 |
|---|---|
Produktname |
1-Chloro-2-propylbenzene |
Molekularformel |
C9H11Cl |
Molekulargewicht |
154.63 g/mol |
IUPAC-Name |
1-chloro-2-propylbenzene |
InChI |
InChI=1S/C9H11Cl/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 |
InChI-Schlüssel |
WRZSIHUUDJFHNY-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=CC=C1Cl |
Kanonische SMILES |
CCCC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



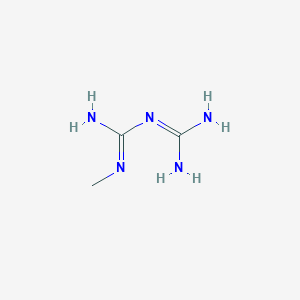
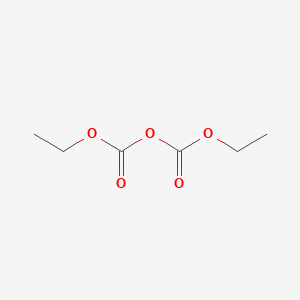
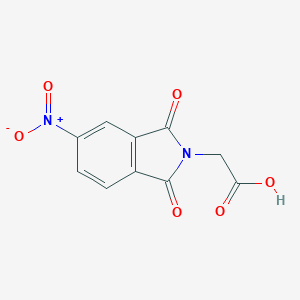
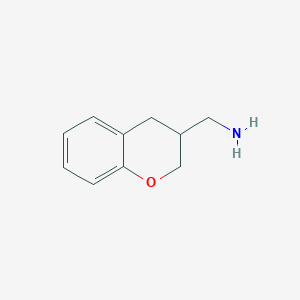
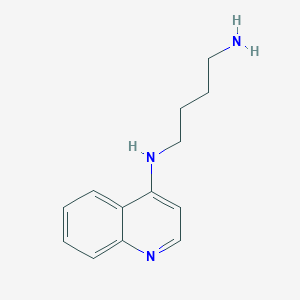
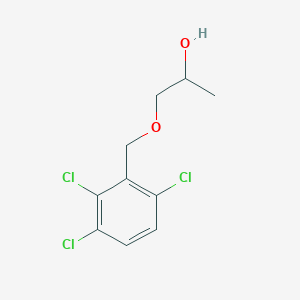
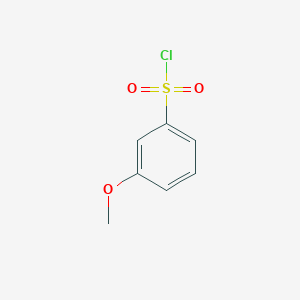
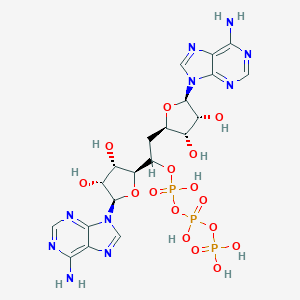
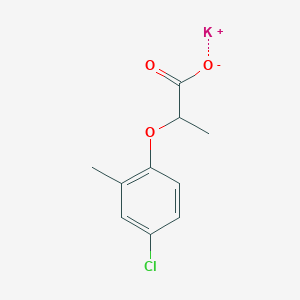

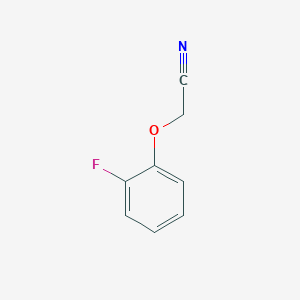
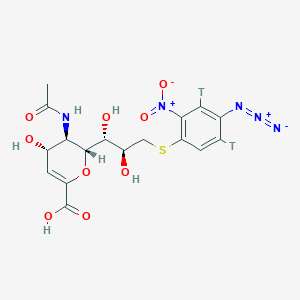
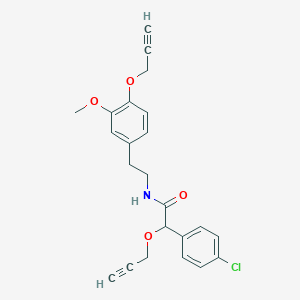
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)